molecular formula C18H16ClN3OS B2914414 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226448-25-4

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2914414
CAS No.: 1226448-25-4
M. Wt: 357.86
InChI Key: NYWMCXWLLBIVOF-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1226448-25-4) is a synthetic organic compound with a molecular formula of C18H16ClN3OS and a molecular weight of 357.9 g/mol . This acetamide-derivative features a complex structure comprising an imidazole core substituted with 4-chlorophenyl and phenyl groups, and a thioether-linked N-methylacetamide side chain. While specific biological data for this compound is limited in public sources, its structural framework is highly relevant for medicinal chemistry research. Compounds containing chlorophenyl and acetamide moieties are frequently investigated for their potential as enzyme inhibitors . For instance, similar molecular architectures have shown promise in exploratory studies for targeting enzymes like lipoxygenases (LOX), which are involved in inflammatory processes, and hydroxysteroid dehydrogenases (HSD), which play a role in metabolic disorders . The presence of the imidazole ring, a common pharmacophore, further suggests potential for interaction with various biological targets. This compound is provided as a chemical tool to support such early-stage research and screening efforts in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWMCXWLLBIVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS Number: 1226455-41-9) is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.

  • Molecular Formula : C20H15ClN4OS2
  • Molecular Weight : 426.94 g/mol
  • IUPAC Name : 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions, potentially inhibiting or modulating enzyme activity. The presence of chlorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions, which are crucial for the compound's efficacy against specific biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, compounds similar in structure have shown promising results in inhibiting human adenovirus (HAdV) replication, with some derivatives achieving sub-micromolar potency. These findings suggest that modifications to the imidazole structure can significantly impact antiviral efficacy, making this compound a candidate for further investigation in antiviral drug development .

Anticancer Activity

The compound's anticancer properties have also been explored. Research indicates that imidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, derivatives with similar structural motifs have been shown to inhibit cell proliferation and promote cell death in various cancer cell lines. The mechanism often involves the modulation of pathways related to cell cycle regulation and apoptosis .

Case Studies

  • Antiviral Efficacy Against HAdV :
    • A study evaluated several analogues of imidazole derivatives against HAdV, revealing that compounds structurally related to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide exhibited significant antiviral activity with IC50 values below 0.3 μM .
  • Cytotoxicity Assessment :
    • In vitro studies assessing cytotoxicity revealed that certain derivatives of this compound maintained low cytotoxicity while exhibiting potent antiviral effects, indicating a favorable therapeutic window .

Data Table: Biological Activities

Activity TypeCompound StructureIC50 (μM)Selectivity Index
Antiviral2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide<0.3>100
AnticancerSimilar Imidazole Derivative~0.5Not specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide

  • Structure : Differs in the 5-position substituent (p-tolyl instead of phenyl) and the acetamide’s nitrogen-linked thiazole ring.
  • Molecular Formula : C₂₁H₁₇ClN₄OS₂.
  • The thiazole moiety introduces additional hydrogen-bonding capacity, which may improve target binding affinity .

2-((1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide

  • Structure : Features a 5-methylisoxazole group instead of N-methyl on the acetamide.
  • Molecular Formula : C₂₁H₁₇ClN₄O₂S.
  • Key Differences :
    • The isoxazole ring introduces an oxygen atom, improving solubility compared to thioether analogs.
    • Methyl substitution on isoxazole may reduce metabolic degradation .

2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide

  • Structure: Incorporates a benzoimidazole-pyrazole hybrid core and a cyano group.
  • Molecular Formula : C₂₂H₁₇N₇OS.
  • The cyano group increases electrophilicity, which may influence reactivity in biological systems .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
Target Compound C₁₉H₁₅ClN₄OS 398.87 N-Methylacetamide, phenyl (5-position) Balanced lipophilicity; modular synthesis for derivatization
2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide C₂₁H₁₇ClN₄OS₂ 441.0 p-Tolyl (5-position), thiazole-linked acetamide Enhanced target binding via thiazole H-bonding; higher molecular weight
2-((1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide C₂₁H₁₇ClN₄O₂S 424.9 5-Methylisoxazole-linked acetamide Improved solubility; metabolic stability
2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide C₂₂H₁₇N₇OS 447.48 Benzoimidazole-pyrazole core, cyano group Broader aromatic interactions; potential for covalent binding

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